![molecular formula C6H7N3OS B3347522 Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester CAS No. 138320-20-4](/img/structure/B3347522.png)
Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester
Descripción general
Descripción
Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester, also known as MPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPME is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C7H9N3O2S and a molecular weight of 203.23 g/mol.
Mecanismo De Acción
The mechanism of action of Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester is not well understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with various electrophilic species. This reaction can lead to the formation of new organic compounds or metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can inhibit the growth of cancer cells. This compound has also been shown to have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester has several advantages for use in lab experiments. It is easy to synthesize, and the synthesis method has been optimized to increase the yield and purity of the product. This compound is also stable under various conditions and can be stored for an extended period. However, the limitations of this compound include its potential toxicity and the lack of knowledge regarding its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester. One potential direction is the study of the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of new applications for this compound. Another direction is the study of the biochemical and physiological effects of this compound. This can lead to the discovery of new therapeutic applications for this compound. Additionally, the synthesis of new derivatives of this compound can lead to the development of new compounds with improved properties.
Aplicaciones Científicas De Investigación
Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester has shown potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various organic compounds. This compound has also been used as a ligand in the synthesis of metal complexes. The metal complexes of this compound have been studied for their catalytic properties in various reactions.
Propiedades
IUPAC Name |
(4-methylpyrazol-1-yl)oxymethyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-6-2-8-9(3-6)10-5-11-4-7/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVJSQXQKCZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)OCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566626 | |
| Record name | [(4-Methyl-1H-pyrazol-1-yl)oxy]methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138320-20-4 | |
| Record name | [(4-Methyl-1H-pyrazol-1-yl)oxy]methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



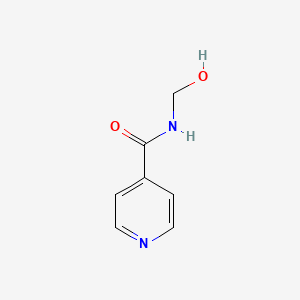

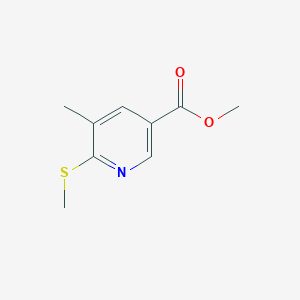
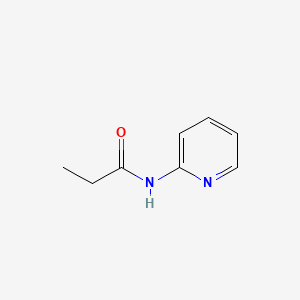

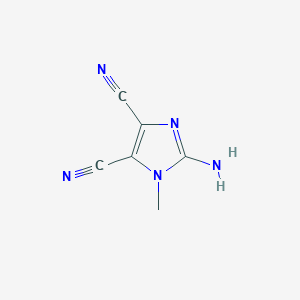
![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)


![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)
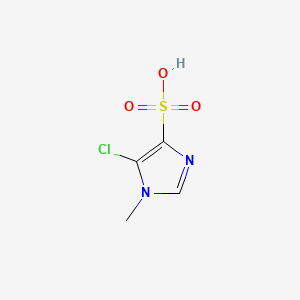
![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)
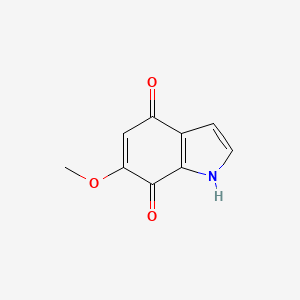
![9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester](/img/structure/B3347529.png)